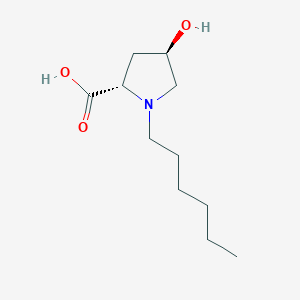
(4R)-1-Hexyl-4-hydroxy-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Hexyl-4-hydroxy-L-proline is a chiral amino acid derivative with a hexyl side chain and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Hexyl-4-hydroxy-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group at the fourth position is introduced via selective hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to efficiently introduce the hexyl group.
Catalytic Hydroxylation: Employing catalytic systems to achieve high selectivity and yield in the hydroxylation step.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Hexyl-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
(4R)-1-Hexyl-4-hydroxy-L-proline has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (4R)-1-Hexyl-4-hydroxy-L-proline exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
trans-4-Hydroxy-L-proline: An optically active form of 4-hydroxyproline with a similar hydroxyl group but lacking the hexyl side chain.
Proline Derivatives: Various proline derivatives with different alkyl or functional groups.
Uniqueness
(4R)-1-Hexyl-4-hydroxy-L-proline is unique due to its specific combination of a hexyl side chain and a hydroxyl group, which imparts distinct chemical and biological properties compared to other proline derivatives.
Properties
CAS No. |
90245-02-6 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2S,4R)-1-hexyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-12-8-9(13)7-10(12)11(14)15/h9-10,13H,2-8H2,1H3,(H,14,15)/t9-,10+/m1/s1 |
InChI Key |
GLZFIRWOGYSQHZ-ZJUUUORDSA-N |
Isomeric SMILES |
CCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


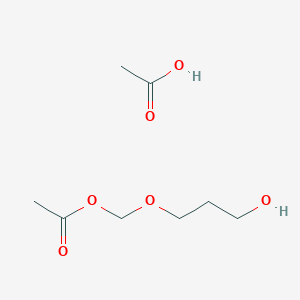
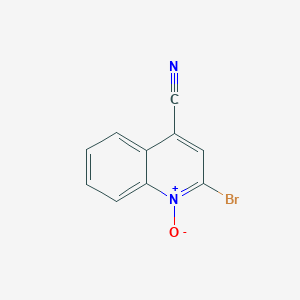
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
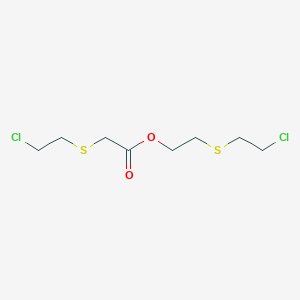
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
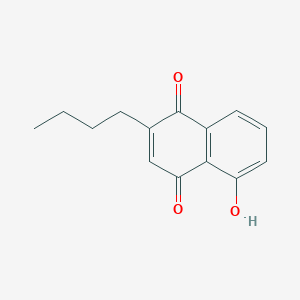
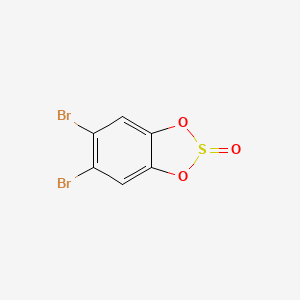
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
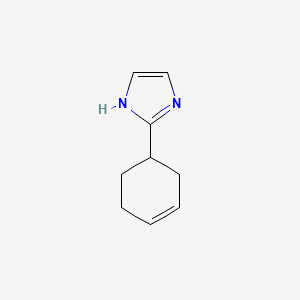
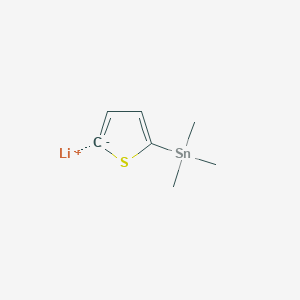
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
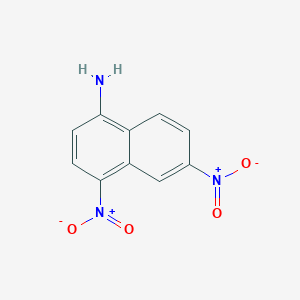
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
